Cas no 1820581-31-4 (rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride)

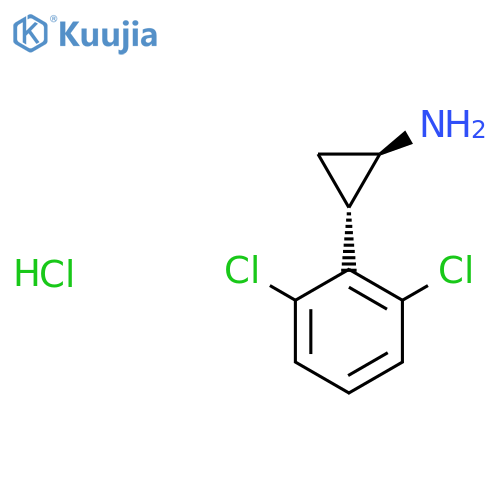

1820581-31-4 structure

商品名:rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride

rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1820581-31-4

- EN300-196999

- (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride

- Z2286637159

- 1807934-05-9

- (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine;hydrochloride

- EN300-252389

- rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride

- AKOS026742653

-

- インチ: 1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1

- InChIKey: TVLVGKZGOXGIFO-KPSHTFFOSA-N

- ほほえんだ: ClC1C=CC=C(C=1[C@@H]1C[C@H]1N)Cl.Cl

計算された属性

- せいみつぶんしりょう: 236.987882g/mol

- どういたいしつりょう: 236.987882g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 164

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-196999-2.5g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1820581-31-4 | 95.0% | 2.5g |

$1735.0 | 2025-02-20 | |

| Enamine | EN300-196999-1.0g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1820581-31-4 | 95.0% | 1.0g |

$884.0 | 2025-02-20 | |

| Enamine | EN300-196999-0.1g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1820581-31-4 | 95.0% | 0.1g |

$779.0 | 2025-02-20 | |

| Enamine | EN300-196999-5g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans |

1820581-31-4 | 5g |

$2566.0 | 2023-09-16 | ||

| Enamine | EN300-196999-10.0g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1820581-31-4 | 95.0% | 10.0g |

$3807.0 | 2025-02-20 | |

| Enamine | EN300-196999-0.25g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1820581-31-4 | 95.0% | 0.25g |

$814.0 | 2025-02-20 | |

| Enamine | EN300-196999-0.05g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1820581-31-4 | 95.0% | 0.05g |

$744.0 | 2025-02-20 | |

| Enamine | EN300-196999-0.5g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1820581-31-4 | 95.0% | 0.5g |

$849.0 | 2025-02-20 | |

| Enamine | EN300-196999-10g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, trans |

1820581-31-4 | 10g |

$3807.0 | 2023-09-16 | ||

| Enamine | EN300-196999-5.0g |

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride |

1820581-31-4 | 95.0% | 5.0g |

$2566.0 | 2025-02-20 |

rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1820581-31-4 (rac-(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量